1-Palmitoyl-2-oleoylphosphatidylethanolamine
1-Palmitoyl-2-oleoylphosphatidylethanolamine
1-palmitoyl-2-oleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups at C-1 and C-2 are palmitoyl and oleoyl respectively. It is a phosphatidylethanolamine and a (18R,21S)-24-amino-21-hydroxy-21-oxido-15-oxo-16,20,22-trioxa-21lambdalambda(5)-phosphatetracosan-18-yl icosanoate.
Brand Name:
Vulcanchem
CAS No.:
10015-88-0
VCID:
VC21258322
InChI:
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula:
C39H76NO8P
Molecular Weight:
718 g/mol
1-Palmitoyl-2-oleoylphosphatidylethanolamine
CAS No.: 10015-88-0
Cat. No.: VC21258322
Molecular Formula: C39H76NO8P
Molecular Weight: 718 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-palmitoyl-2-oleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups at C-1 and C-2 are palmitoyl and oleoyl respectively. It is a phosphatidylethanolamine and a (18R,21S)-24-amino-21-hydroxy-21-oxido-15-oxo-16,20,22-trioxa-21lambdalambda(5)-phosphatetracosan-18-yl icosanoate. |
|---|---|
| CAS No. | 10015-88-0 |
| Molecular Formula | C39H76NO8P |
| Molecular Weight | 718 g/mol |
| IUPAC Name | [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17- |
| Standard InChI Key | FHQVHHIBKUMWTI-ZCXUNETKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
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